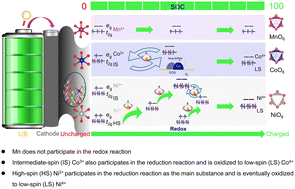Quasi-dynamic study of electrochemical properties of O3-high-Ni ternary single-crystal cathode materials with mirror symmetry: a first-principles study†
Nanoscale Pub Date: 2023-10-24 DOI: 10.1039/D3NR04586B
Abstract
A total of 16 O3-type high-Ni ternary crystal structures with mirror symmetry were constructed based on the relative locations of Ni, Co, and Mn in order to design high operating voltage and high-capacity cathode materials for lithium-ion batteries. Transition states, powder X-ray diffraction (XRD) patterns, intercalation potentials, and (spin) electronic structures are computed and simulated based on first-principles calculations. The results show that the Li ion diffusion energy barrier, in the structure of the lowest energy counterpart a′aa′, is only 0.9 eV. When charged to 75% state of charge (SOC), the Li layer spacing reaches a maximum under electrostatic attraction and Coulomb repulsion forces. The operating voltage and theoretical capacity are up to 4.79 V and 275 mA h g−1, respectively. High-spin Ni2+ participates in the reduction reaction as the main substance and is eventually oxidized to low-spin Ni4+. Intermediate-spin Co3+ also participates in the reduction reaction and is oxidized to low-spin Co4+, with charge compensation provided by O atoms. Mn does not participate in the redox reaction. This study is expected to enrich the library of high-nickel ternary cathode materials and provides a certain reference for the design of (ultra)high-nickel ternary cathode materials with excellent electrochemical properties.


Recommended Literature
- [1] Sterols in human milk during lactation: bioaccessibility and estimated intakes†
- [2] Catalytic coupling of CO2 with epoxide by metal macrocycles functionalized with imidazolium bromide: insights into the mechanism and activity regulation from density functional calculations†
- [3] The proton magnetic resonance spectrum and conformation of acetylcholine
- [4] Fluorescence spectra of asymmetric diamines having primary and tertiary amino groups
- [5] Wash-free non-spectroscopic optical immunoassay by controlling retroreflective microparticle movement in a microfluidic chip†
- [6] Immobilisation and application of lipases in organic media
- [7] Front cover
- [8] Decarboxylative reduction of free aliphatic carboxylic acids by photogenerated cation radical†
- [9] Building block ligands for new molecular conductors: homobimetallic tetrathiafulvalene tetrathiolates and metal diselenolenes and ditellurolenes
- [10] Deoxygenative arylation of secondary amides by merging iridium catalysis with electrochemical radical cross-coupling†

Journal Name:Nanoscale
Research Products
-
CAS no.: 1587-07-1









